molecular formula C5H7N3S B11922715 4-Methylthiazole-2-carboximidamide

4-Methylthiazole-2-carboximidamide

Cat. No.: B11922715
M. Wt: 141.20 g/mol
InChI Key: YQDZFUGKZPLFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiazole-2-carboximidamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Methylthiazole-2-carboximidamide typically involves a multi-step reaction process. One common method includes the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine-1-carboximidamide under specific conditions . This reaction is carried out at low temperatures to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Methylthiazole-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Comparison with Similar Compounds

4-Methylthiazole-2-carboximidamide can be compared to other thiazole derivatives, such as 2-Amino-4-methylthiazole and 2-Methylthiazole-4-carboximidamide . While these compounds share a similar thiazole ring structure, this compound is unique in its specific functional groups and biological activities. For example, 2-Amino-4-methylthiazole is primarily studied for its antimicrobial properties, whereas this compound has broader applications, including potential use in cancer therapy . The presence of the carboximidamide group in this compound also contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

4-methyl-1,3-thiazole-2-carboximidamide

InChI

InChI=1S/C5H7N3S/c1-3-2-9-5(8-3)4(6)7/h2H,1H3,(H3,6,7)

InChI Key

YQDZFUGKZPLFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.